molecular formula C18H21N5O2S2 B14933905 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B14933905
M. Wt: 403.5 g/mol
InChI Key: ANWPEMIGSWZJGN-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the thiadiazole ring, and the furan ring, followed by their coupling through appropriate linkers.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative.

    Formation of Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound under acidic or basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the synthesized heterocyclic rings through appropriate linkers, such as sulfanyl and carboxamide groups, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and thiadiazole rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H21N5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H21N5O2S2/c1-10(2)7-15-22-23-18(27-15)21-16(24)14-6-5-13(25-14)9-26-17-19-11(3)8-12(4)20-17/h5-6,8,10H,7,9H2,1-4H3,(H,21,23,24)

InChI Key

ANWPEMIGSWZJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=C(S3)CC(C)C)C

Origin of Product

United States

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